molecular formula C13H10F2N2O2 B7594634 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide

Katalognummer B7594634
Molekulargewicht: 264.23 g/mol
InChI-Schlüssel: YQOMKBFBHSGGDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as DFP-10825 or ML267 and has a molecular weight of 324.31 g/mol. In

Wirkmechanismus

The mechanism of action of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide involves the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN) in the NAD+ biosynthesis pathway. By inhibiting NAMPT, this compound reduces the levels of NAD+ in the cell, leading to a decrease in cellular metabolism and energy production. This, in turn, results in the induction of cell death in cancer cells and the suppression of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, studies have shown that this compound can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide is its potency and selectivity as a NAMPT inhibitor, making it a promising candidate for drug development. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Additionally, the lack of in-depth studies on its toxicity and side effects raises concerns about its safety for human use.

Zukünftige Richtungen

There are several future directions for research on 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide. One direction is to improve its pharmacokinetic properties and solubility to increase its efficacy in vivo. Another direction is to explore its potential applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to investigate its toxicity and side effects and to optimize its dosing regimen for clinical use. Finally, the development of more potent and selective NAMPT inhibitors based on the structure of this compound could lead to the discovery of new drugs with improved therapeutic benefits.

Synthesemethoden

The synthesis of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide involves the reaction of 2,5-difluorobenzoic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction yields this compound as a white solid with a yield of around 60%.

Wissenschaftliche Forschungsanwendungen

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy homeostasis. NAMPT inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for the development of new drugs.

Eigenschaften

IUPAC Name

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-17-6-2-3-11(13(17)19)16-12(18)9-7-8(14)4-5-10(9)15/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMKBFBHSGGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.